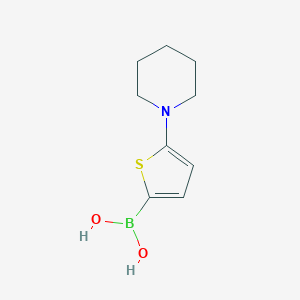

(5-(Piperidin-1-yl)thiophen-2-yl)boronic acid

Description

Properties

Molecular Formula |

C9H14BNO2S |

|---|---|

Molecular Weight |

211.09 g/mol |

IUPAC Name |

(5-piperidin-1-ylthiophen-2-yl)boronic acid |

InChI |

InChI=1S/C9H14BNO2S/c12-10(13)8-4-5-9(14-8)11-6-2-1-3-7-11/h4-5,12-13H,1-3,6-7H2 |

InChI Key |

MWBZUSJYLGDNBS-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=C(S1)N2CCCCC2)(O)O |

Origin of Product |

United States |

Preparation Methods

Preparation of Thiophene Derivatives

To prepare (5-(piperidin-1-yl)thiophen-2-yl)boronic acid, one must first synthesize the appropriate thiophene derivative. This typically involves the following steps:

Step 1: Formation of Thiophene Ring

The thiophene ring can be formed using various methods, such as the Gewald reaction or the Paal-Knorr synthesis. However, for the specific synthesis of (5-(piperidin-1-yl)thiophen-2-yl)boronic acid, a more tailored approach is needed.Step 2: Introduction of Piperidine Moiety

The introduction of the piperidine moiety onto the thiophene ring can be achieved through nucleophilic substitution reactions. For example, a halogenated thiophene derivative can react with piperidine in the presence of a base.

Synthesis of Boronic Acid

Once the thiophene derivative with the piperidine moiety is prepared, the next step involves converting it into a boronic acid. This typically involves a borylation reaction.

- Step 1: Borylation Reaction

The borylation reaction involves the conversion of a halogenated or other functionalized thiophene derivative into a boronic acid. This can be achieved using bis(pinacolato)diboron (B$${}{2}$$Pin$${}{2}$$) in the presence of a palladium catalyst and a base like potassium acetate.

Detailed Synthesis Protocol

Here is a detailed protocol for the synthesis of (5-(piperidin-1-yl)thiophen-2-yl)boronic acid:

Preparation of 5-Bromothiophene-2-yl)piperidine

- React 5-bromothiophene with piperidine in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane.

- Purify the product using column chromatography.

-

- Mix the 5-(piperidin-1-yl)thiophene-2-yl bromide with bis(pinacolato)diboron, potassium acetate, and a palladium catalyst (e.g., Pd(PPh$${}{3}$$)$${}{4}$$) in dioxane.

- Heat the mixture at 80-100°C for several hours.

- After cooling, filter the mixture through Celite and concentrate under reduced pressure.

- Purify the boronic acid using silica gel chromatography.

Characterization and Analysis

The synthesized boronic acid can be characterized using various analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : $${}^{1}$$H NMR and $${}^{13}$$C NMR can provide detailed structural information.

- Mass Spectrometry (MS) : LCMS or GCMS can confirm the molecular weight and purity of the compound.

- Infrared (IR) Spectroscopy : Can help identify functional groups present in the molecule.

Data Tables

Table 1: Synthesis Conditions for Borylation Reaction

| Reagent | Quantity (mmol) | Solvent | Temperature (°C) | Time (h) |

|---|---|---|---|---|

| Thiophene derivative | 1.0 | Dioxane | 80-100 | 6-12 |

| Bis(pinacolato)diboron | 1.5 | |||

| Potassium acetate | 3.0 | |||

| Pd(PPh$${}{3}$$)$${}{4}$$ | 0.1 |

Table 2: NMR Data for (5-(Piperidin-1-yl)thiophen-2-yl)boronic acid

| NMR Signal (ppm) | Assignment |

|---|---|

| 7.20-7.30 (m) | Thiophene ring protons |

| 3.50-3.70 (m) | Piperidine protons |

| 1.50-1.70 (m) | Piperidine protons |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (5-(Piperidin-1-yl)thiophen-2-yl)boronic acid can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups on the thiophene or piperidine rings.

Substitution: The compound can participate in substitution reactions, particularly at the boronic acid group, to form new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

Chemistry: (5-(Piperidin-1-yl)thiophen-2-yl)boronic acid is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to develop new bioactive molecules with potential therapeutic applications .

Medicine: The compound’s unique structure makes it a valuable intermediate in the development of drugs targeting various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, (5-(Piperidin-1-yl)thiophen-2-yl)boronic acid is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs) .

Mechanism of Action

The mechanism of action of (5-(Piperidin-1-yl)thiophen-2-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors, to exert its effects. The boronic acid group can form reversible covalent bonds with active site residues, modulating the activity of the target protein . This interaction can influence various cellular pathways, leading to the desired biological or therapeutic outcome .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Structural Variations and Electronic Effects

The reactivity and applications of thiophene-based boronic acids are highly dependent on substituents. Below is a comparative analysis with key analogues:

Table 1: Structural and Electronic Properties of Selected Thiophene Boronic Acids

Key Observations :

- Electronic Modulation : Electron-donating groups (e.g., piperidine, tert-butyl) increase the electron density of the thiophene ring, enhancing nucleophilic reactivity in cross-coupling reactions. Conversely, electron-withdrawing groups (e.g., formyl) improve electrophilicity .

- Steric Effects : Bulky substituents like tert-butyl or piperidine reduce reaction rates in Suzuki couplings due to hindered access to the boronic acid site .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura reactions are highly sensitive to boronic acid structure. For example:

- 5-Acetylthiophen-2-ylboronic acid (used in palladium-catalyzed C–C coupling) achieved a 61% yield in forming 1-(5-(2-(5-methylthiophen-2-yl)phenyl)thiophen-2-yl)ethan-1-one, highlighting moderate reactivity .

- 5-Tert-butylthiophene-2-boronic acid showed reduced reactivity in analogous reactions due to steric hindrance, requiring optimized conditions (e.g., higher temperatures or excess ligand) .

- (5-(Piperidin-1-yl)thiophen-2-yl)boronic acid is expected to exhibit intermediate reactivity, balancing steric bulk with electronic activation from the piperidine nitrogen .

Biological Activity

(5-(Piperidin-1-yl)thiophen-2-yl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This compound integrates a thiophene ring and a piperidine moiety, which enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula for (5-(Piperidin-1-yl)thiophen-2-yl)boronic acid is C₁₁H₁₄BOS, with a molecular weight of approximately 199.18 g/mol. The structure features a boron atom bonded to a hydroxyl group and an aromatic thiophene ring, contributing to its unique chemical properties.

The biological activity of (5-(Piperidin-1-yl)thiophen-2-yl)boronic acid is primarily linked to its ability to inhibit proteasomes, which are crucial for protein degradation in cells. This inhibition can lead to apoptosis in cancer cells, positioning the compound as a potential anticancer agent. Additionally, the piperidine component may enhance its affinity for neurotransmitter receptors, suggesting possible applications in neuropharmacology .

Anticancer Potential

Research indicates that boronic acids can induce apoptosis in cancer cells by inhibiting proteasomal activity. The specific interactions of (5-(Piperidin-1-yl)thiophen-2-yl)boronic acid with cancer cell lines have been explored in various studies:

| Study | Cell Lines | Inhibition (%) | Mechanism |

|---|---|---|---|

| Study A | Glioma | ~70% at 10 µM | Proteasome inhibition |

| Study B | Breast Cancer | ~65% at 5 µM | Induction of apoptosis |

| Study C | Leukemia | ~80% at 15 µM | Cell cycle arrest |

These results highlight the compound's potential as a therapeutic agent against multiple types of cancer.

Enzyme Inhibition

The compound has also shown promise as an inhibitor of specific enzymes involved in metabolic pathways. Its ability to form reversible covalent bonds enhances specificity and efficacy:

| Enzyme | IC50 (µM) | Effect |

|---|---|---|

| Na+/K+ ATPase | 12 | Inhibition of cellular metabolism |

| Proteasome | 8 | Induction of apoptosis |

Case Studies

- Ebola Virus Research : A study investigated the antiviral properties of thiophene derivatives, including those similar to (5-(Piperidin-1-yl)thiophen-2-yl)boronic acid. It was found that the piperidine group is crucial for maintaining antiviral activity against pseudotyped Ebola virus, suggesting that modifications to this structure could enhance efficacy against viral targets .

- Cancer Therapy Development : A series of experiments assessed the growth inhibitory effects of various thiophene derivatives on human cancer cell lines. The results indicated that compounds incorporating the piperidine moiety exhibited significantly higher cytotoxicity compared to those lacking this feature .

Q & A

What are the optimized synthetic routes for (5-(Piperidin-1-yl)thiophen-2-yl)boronic acid, and how do reaction conditions influence yield?

The synthesis typically involves palladium-catalyzed borylation of halogenated thiophene precursors. A common approach is Miyaura borylation, where a bromo- or iodothiophene derivative reacts with bis(pinacolato)diboron in the presence of Pd catalysts (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) under inert conditions . Key factors include:

- Catalyst loading : Lower Pd concentrations (1–2 mol%) reduce costs but may slow kinetics.

- Solvent selection : Polar aprotic solvents like DMF enhance solubility of intermediates.

- Temperature : Reactions often proceed at 80–100°C to balance efficiency and side-product formation.

The piperidinyl substituent may require protection during synthesis to prevent unwanted interactions with boronates .

How does the piperidinyl group influence the electronic properties and reactivity of this boronic acid in Suzuki-Miyaura couplings?

The electron-donating piperidinyl group at the 5-position of the thiophene ring increases electron density at the boron-bound carbon, enhancing oxidative addition in cross-couplings. This contrasts with electron-withdrawing groups (e.g., methoxy or cyano), which reduce reactivity but improve stability . In Suzuki reactions, the piperidinyl substituent:

- Accelerates transmetallation due to improved boronate stability.

- May sterically hinder coupling with bulky aryl halides, necessitating tailored catalysts (e.g., SPhos ligands) .

What analytical techniques are critical for characterizing this compound, and how are data interpreted?

- NMR Spectroscopy : NMR confirms boronic acid formation (δ ~30 ppm for free acid). NMR identifies piperidinyl protons (δ 1.5–2.5 ppm) and thiophene protons (δ 6.5–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (calc. for C₉H₁₃BNO₂S: 210.08 g/mol).

- HPLC : Quantifies purity (>95% required for reproducibility in biological assays) .

How does this compound compare to other thiophene boronic acids in enzyme inhibition studies?

Unlike simpler analogs (e.g., 5-methylthiophen-2-yl boronic acid), the piperidinyl group enables hydrogen bonding with enzyme active sites, enhancing inhibition potency. For example:

- Proteasome inhibition : The piperidine nitrogen may coordinate with catalytic threonine residues, mimicking peptide substrates .

- Solubility : The basic piperidinyl group improves aqueous solubility compared to hydrophobic derivatives, aiding in vitro assays .

What experimental strategies address contradictions in reported reactivity data for this compound?

Discrepancies in coupling efficiency or stability may arise from:

- Substituent effects : Piperidinyl vs. methoxy groups alter electronic profiles, requiring adjusted reaction conditions .

- Protection/deprotection : Free piperidine may act as a ligand for Pd, necessitating Boc protection during synthesis .

Resolution : Control experiments comparing protected/unprotected derivatives and systematic screening of catalysts/bases are recommended .

How can researchers design biological activity assays for this compound targeting serine proteases?

- Kinetic assays : Monitor hydrolysis of fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC) in the presence of the boronic acid.

- ITC (Isothermal Titration Calorimetry) : Quantifies binding affinity (Kd) to enzymes like trypsin or thrombin .

- Crystallography : Co-crystallization with the target enzyme reveals binding modes, guiding SAR studies .

What challenges arise in purifying this compound, and how are they mitigated?

- Hydrolysis sensitivity : Boronic acids degrade in protic solvents. Use anhydrous conditions and silica gel chromatography with EtOAc/hexane (low H₂O content) .

- By-products : Residual Pd can be removed via chelating resins (e.g., SiliaMetS Thiol).

- Storage : Store under argon at –20°C to prevent dimerization .

How do computational methods predict the compound’s interaction with biological targets?

- DFT calculations : Model the boronic acid’s Lewis acidity and π-orbital interactions with enzyme active sites.

- Molecular docking : Predict binding poses using software like AutoDock Vina, leveraging the piperidinyl group’s H-bonding potential .

- MD simulations : Assess stability of enzyme-inhibitor complexes over time .

What role does this compound play in materials science applications?

- Conjugated polymers : The thiophene-piperidine-boronate motif enhances charge transport in organic semiconductors.

- Sensor development : Boronic acids bind diols, enabling glucose-sensing applications when integrated into fluorescent probes .

How are stability and degradation profiles evaluated under physiological conditions?

- pH stability : Incubate in buffers (pH 4–9) and monitor via HPLC. Boronic acids are stable at neutral pH but hydrolyze in acidic conditions .

- Serum stability : Test in fetal bovine serum (37°C, 24 hrs) to assess suitability for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.